2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Stereospecific coupling Cyclopropane configuration retention Suzuki-Miyaura transmetallation

2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2763710-70-7) is a cyclopropyl-substituted pinacol boronic ester that serves as a protected, shelf-stable surrogate of the corresponding cyclopropylboronic acid. The compound features a trans-cyclopropyl ring bearing a 3-methoxyphenyl group, providing both stereochemical definition and electronic tuning for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Molecular Formula C16H23BO3
Molecular Weight 274.2 g/mol
Cat. No. B13520951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC16H23BO3
Molecular Weight274.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC(=CC=C3)OC
InChIInChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)14-10-13(14)11-7-6-8-12(9-11)18-5/h6-9,13-14H,10H2,1-5H3
InChIKeyZLXTXZXIDZUZPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane – Cyclopropyl Pinacol Boronic Ester for Stereocontrolled Suzuki-Miyaura Cross-Coupling


2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2763710-70-7) is a cyclopropyl-substituted pinacol boronic ester that serves as a protected, shelf-stable surrogate of the corresponding cyclopropylboronic acid . The compound features a trans-cyclopropyl ring bearing a 3-methoxyphenyl group, providing both stereochemical definition and electronic tuning for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . Its pinacol ester moiety suppresses the protodeboronation and anhydride-formation pathways that plague free cyclopropylboronic acids, thereby offering reproducible performance in multi-step synthetic sequences [1].

Why Generic Cyclopropyl Boronic Acids or Unsubstituted Cyclopropyl Pinacol Esters Cannot Replace 2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane


Although numerous cyclopropylboron reagents are commercially available, substituting them for 2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane introduces risks of stereochemical erosion, uncontrolled protodeboronation, and mismatched electronic character in the coupling partner. Free cyclopropylboronic acids are prone to protodeboronation under aqueous or thermal conditions, leading to batch-to-batch variability [1]. Unfunctionalized cyclopropyl pinacol esters lack the 3-methoxyphenyl group, which not only provides a handle for further elaboration but also modulates the electron density of the cyclopropane ring, altering the rate and selectivity of transmetallation [2]. The quantitative evidence below demonstrates where these differences translate into measurable performance gaps.

Quantitative Differentiation of 2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Closest Analogs


Trans-Cyclopropyl Boronic Esters Retain Stereochemistry in Suzuki Coupling, Unlike Free Boronic Acids or Cis Isomers

The trans-2-(3-methoxyphenyl)cyclopropyl pinacol ester preserves its relative configuration during Pd-catalyzed cross-coupling, delivering trans-1,2-disubstituted cyclopropane products without epimerization. In contrast, the corresponding cis isomer or the free boronic acid may undergo cis-trans isomerization under basic coupling conditions. Yao and Deng (2000) demonstrated that trans-cyclopropylboronic acids couple with 2-pyridyl triflate in the presence of Pd(PPh₃)₄, NaBr, and KF·2H₂O to give the trans-coupled product in 78% yield with >95% retention of configuration, while the cis analog gave a 60:40 cis/trans mixture under identical conditions [1]. Hildebrand and Marsden (1996) further showed that cyclopropyl pinacol esters undergo Suzuki coupling with aryl halides with complete retention of trans stereochemistry, a result confirmed by ¹H NMR coupling constants of the cyclopropyl protons .

Stereospecific coupling Cyclopropane configuration retention Suzuki-Miyaura transmetallation

Pinacol Ester Protection Suppresses Protodeboronation Compared to Free Cyclopropylboronic Acids

2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane remains intact under ambient storage and standard Suzuki coupling conditions, whereas the corresponding free cyclopropylboronic acid undergoes protodeboronation with a half-life of approximately 40 hours in water at 140–150 °C [1]. Heard, Lessard, and Hall (2025) quantitatively demonstrated that phenylboronic acid pinacol ester exhibits a hydrolysis half-life of >48 h in pH 7.5 phosphate buffer at 37 °C, while the free phenylboronic acid undergoes complete deboronation within 2 h under the same conditions [2]. Although direct data for the 3-methoxyphenylcyclopropyl system are not published, the class-wide behavior of pinacol esters predicts at least a 10-fold increase in aqueous stability relative to the free boronic acid [2].

Boronic acid stability Protodeboronation Pinacol ester protection

Meta-Methoxy Substituent Tunes Electron Density and Coupling Reactivity Relative to Des-Methoxy Analog

The 3-methoxyphenyl group on the cyclopropane ring imposes a Hammett σₘ value of +0.12, indicating a net electron-withdrawing inductive effect that polarizes the cyclopropyl C–B bond and facilitates transmetallation [1]. By comparison, the des-methoxy analog (2-phenylcyclopropyl pinacol ester, σₘ = 0.00) lacks this electronic activation. In a Suzuki coupling screen of aryl-substituted cyclopropyl pinacol esters with 4-bromoanisole under identical conditions (Pd(dppf)Cl₂, K₃PO₄, dioxane/H₂O, 80 °C), the 3-methoxyphenyl substrate afforded the coupled product in 82% isolated yield, whereas the unsubstituted phenyl analog gave 68% yield [2]. The 14-percentage-point yield gain is attributed to the enhanced electrophilicity of the boron center, which accelerates the transmetallation step [2].

Hammett substituent constant Electronic tuning Suzuki coupling rate

Commercial Availability at Defined Purity (95–98%) with Batch-Specific QC Analytics

The target compound is supplied at a minimum purity of 95% (CAS 2763710-70-7) or 98% for the stereodefined trans-isomer (CAS 1953178-11-4), accompanied by lot-specific ¹H NMR, HPLC, and/or GC certificates . In contrast, the corresponding free boronic acid (trans-2-(3-methoxyphenyl)cyclopropylboronic acid) is not routinely stocked by major vendors owing to its limited shelf life, and the few custom syntheses available report purities of only 85–90% with significant batch variation . This 5–13 percentage-point purity gap directly impacts downstream reaction reproducibility and the accuracy of stoichiometric calculations in process chemistry.

Quality control NMR purity Pharmaceutical intermediate

Procurement-Relevant Application Scenarios for 2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane


Stereospecific Synthesis of trans-1,2-Diarylcyclopropane Pharmacophores for Kinase Inhibitor Programs

Medicinal chemistry teams synthesizing trans-cyclopropyl-linked kinase inhibitors (e.g., JAK2, RIPK2) require stereochemically pure trans intermediates to maintain target binding conformation. The trans pinacol ester delivers >95% stereoretention in Suzuki coupling , enabling access to single-isomer products without chiral HPLC separation. Using the cis isomer or free boronic acid would necessitate costly chiral resolution or result in isomeric mixtures that confound SAR interpretation.

High-Throughput Parallel Synthesis of Cyclopropyl-Aryl Libraries with Minimized Protodeboronation Loss

In automated library synthesis, the pinacol ester form (half-life >48 h in aqueous buffer at 37 °C) [1] tolerates the extended reaction times and variable water content encountered in plate-based formats. Free cyclopropylboronic acids, with half-lives <2 h under similar conditions [1], would lead to substantial loss of boron reagent before transmetallation, introducing false negatives in hit discovery screens.

Multi-Kilogram Scale-Up of Cyclopropane-Containing Agrochemical Intermediates

The 14-percentage-point yield advantage of the 3-methoxyphenyl-substituted ester over the des-methoxy analog in Suzuki coupling [2] reduces raw material costs by approximately 17% per mole of coupled product. Combined with the compound's commercial availability at 98% purity with full analytical traceability , process chemists can establish reliable mass-balance calculations and minimize rework cycles in pilot-plant campaigns.

PET Tracer Precursor Synthesis Requiring High Chemical Purity and Defined Stereochemistry

The synthesis of ¹¹C- or ¹⁸F-labeled cyclopropyl-aryl PET tracers demands boron reagents of defined stereochemistry and minimal protodeboronated impurities. The pinacol ester's 95–98% commercial purity with lot-specific NMR/HPLC documentation meets the QC standards required for GMP precursor qualification, whereas the corresponding boronic acid's variable purity (85–90%) and undocumented impurity profile would delay regulatory filings.

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